1-Methylimidazo[1,2-d][1,2,4]triazinone
CAS No.:
Cat. No.: VC3254917
Molecular Formula: C6H6N4O
Molecular Weight: 150.14 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C6H6N4O |
|---|---|
| Molecular Weight | 150.14 g/mol |
| IUPAC Name | 7-methylimidazo[1,2-d][1,2,4]triazin-8-one |
| Standard InChI | InChI=1S/C6H6N4O/c1-9-6(11)5-7-2-3-10(5)4-8-9/h2-4H,1H3 |
| Standard InChI Key | VYSWLBVQELDAHD-UHFFFAOYSA-N |
| Canonical SMILES | CN1C(=O)C2=NC=CN2C=N1 |
Introduction
Chemical Identity and Structural Characteristics
1-Methylimidazo[1,2-d] triazinone is a heterocyclic compound with the molecular formula C₆H₆N₄O. The compound is registered in chemical databases with the identifier PubChem CID 45088251 and bears several synonyms including 7-methylimidazo[1,2-d] triazin-8-one and registry number 689298-02-0 . The structure consists of a fused heterocyclic ring system incorporating an imidazole ring joined with a 1,2,4-triazine ring, with a methyl group and carbonyl functionality at specific positions.
Molecular Structure
The compound features a bicyclic structure with a total of 11 heavy atoms, including 6 carbon atoms, 4 nitrogen atoms, and 1 oxygen atom. The structure can be represented by the SMILES notation CN1C(=O)C2=NC=CN2C=N1, indicating the specific arrangement of atoms in the molecular framework . The compound demonstrates a planar configuration typical of fused heterocyclic systems, with no stereogenic centers as evidenced by its structural parameters.
Structural Representation
1-Methylimidazo[1,2-d] triazinone can be precisely identified using its International Chemical Identifier (InChI) notation:
InChI=1S/C6H6N4O/c1-9-6(11)5-7-2-3-10(5)4-8-9/h2-4H,1H3
This identifier uniquely represents the compound's structure, allowing for unambiguous identification in chemical databases and literature.
Physicochemical Properties
1-Methylimidazo[1,2-d] triazinone exhibits specific physicochemical properties that define its behavior in biological systems and chemical reactions. These properties are crucial for understanding its potential applications and reactivity patterns.
Basic Physical Properties
The basic physical properties of 1-Methylimidazo[1,2-d] triazinone are summarized in Table 1.
Table 1: Physical Properties of 1-Methylimidazo[1,2-d] triazinone
| Property | Value |
|---|---|
| Molecular Weight | 150.14 g/mol |
| Exact Mass | 150.05416083 Da |
| Monoisotopic Mass | 150.05416083 Da |
| Heavy Atom Count | 11 |
| Formal Charge | 0 |
| Complexity | 215 |
The molecular weight of 150.14 g/mol places this compound in the category of small molecules, which is advantageous for potential pharmaceutical applications due to favorable pharmacokinetic properties . The exact mass measurement provides a precise value for analytical identification using mass spectrometry techniques.
Structural and Topological Properties
Further structural and topological properties are presented in Table 2.
Table 2: Structural and Topological Properties of 1-Methylimidazo[1,2-d] triazinone
| Property | Value |
|---|---|
| Hydrogen Bond Donor Count | 0 |
| Hydrogen Bond Acceptor Count | 3 |
| Rotatable Bond Count | 0 |
| Topological Polar Surface Area | 50.5 Ų |
| Defined Atom Stereocenter Count | 0 |
The absence of hydrogen bond donors and the presence of three hydrogen bond acceptors influence the intermolecular interactions of this compound . The lack of rotatable bonds contributes to the compound's rigidity, which may enhance binding specificity in potential receptor interactions. The topological polar surface area of 50.5 Ų falls within a range that is generally favorable for membrane permeability, particularly across the blood-brain barrier.
Comparison with Related Imidazo-Triazine Compounds
The chemical class of imidazo-triazines encompasses several structural variants with diverse biological activities and chemical properties. 1-Methylimidazo[1,2-d] triazinone belongs to this broader family of compounds.
Structural Variations in Imidazo-Triazines
Compared to the related compound Imidazo[1,2-b][1,2,] triazine (CID 12262392), 1-Methylimidazo[1,2-d] triazinone features additional methyl and carbonyl functionalities . The molecular weight of Imidazo[1,2-b][1,2,] triazine (120.11 g/mol) is lower than that of 1-Methylimidazo[1,2-d] triazinone (150.14 g/mol), reflecting these structural differences . These modifications significantly alter the electronic distribution and potential hydrogen bonding patterns, leading to distinct chemical behaviors and biological activities.
Fusion Patterns in Heterocyclic Systems
Various fusion patterns between imidazole and triazine rings have been reported, including imidazo[4,5-e]thiazolo[3,2-b] triazines and imidazo[1,2-a] triazines . These different fusion arrangements create diverse electronic environments and three-dimensional architectures that influence reactivity patterns and intermolecular interactions. The specific [1,2-d] fusion pattern in 1-Methylimidazo[1,2-d] triazinone contributes to its unique chemical profile.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume